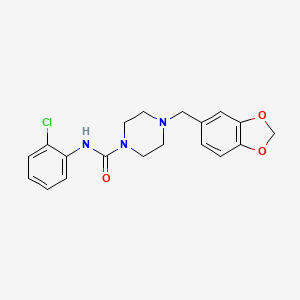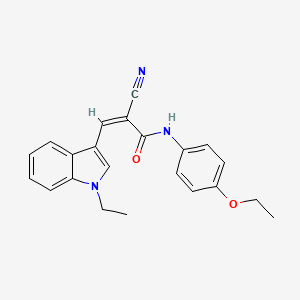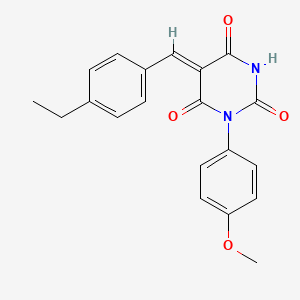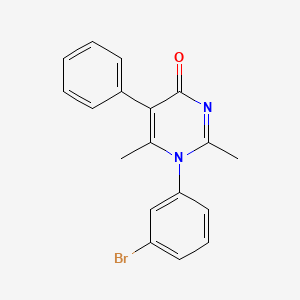
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide
説明
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide, also known as BDPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDPC belongs to the class of piperazine derivatives and is known to exhibit a range of biochemical and physiological effects.
科学的研究の応用
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anxiolytic and antidepressant effects in animal models. This compound has also been investigated for its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. In addition, this compound has been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
作用機序
The exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This compound has also been shown to increase dopamine release in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to increase levels of brain-derived neurotrophic factor (BDNF) and decrease levels of corticotropin-releasing hormone (CRH) in animal models. This compound has also been shown to increase the expression of genes involved in neuroplasticity and synaptic transmission.
実験室実験の利点と制限
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit consistent effects across different animal models. However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain its effects. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.
将来の方向性
There are several potential future directions for research on 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease. This compound has been shown to increase dopamine release in the brain, and further research could explore its potential as a treatment for dopamine-related disorders. Finally, research could explore the exact mechanism of action of this compound and its potential applications in other areas of medicine.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-15-3-1-2-4-16(15)21-19(24)23-9-7-22(8-10-23)12-14-5-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFZEZAJFNQWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442758.png)
![3-[(4-methyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442761.png)

![1-[1-(4-methoxyphenyl)-5-methyl-7-phenyl-1H-imidazo[4,5-b]pyridin-6-yl]ethanone](/img/structure/B3442767.png)
![1-[(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3442770.png)
![4-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3442785.png)


![diisopropyl [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinate)]](/img/structure/B3442800.png)
![3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3442820.png)
![2-(2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B3442829.png)
![N-(2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3442839.png)

